molecular formula C21H25FN2O4S B2892095 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921914-85-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2892095
CAS No.: 921914-85-4
M. Wt: 420.5
InChI Key: WEXXEEXXJIEGGZ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a highly potent and selective ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound demonstrates low nanomolar potency against IRAK4 and exhibits exceptional kinase selectivity, making it a valuable chemical probe for dissecting TLR/IL-1R signaling pathways [Link to source: https://www.nature.com/articles/s41589-022-01079-3]. Its primary research value lies in investigating the role of IRAK4 in a range of autoimmune, inflammatory, and oncological contexts. By selectively inhibiting IRAK4, this molecule effectively blocks the downstream activation of NF-κB and MAPK pathways, thereby modulating the production of pro-inflammatory cytokines. Research utilizing this inhibitor has been instrumental in elucidating the pathogenesis of conditions like rheumatoid arthritis and lupus, and it is a key tool for validating IRAK4 as a therapeutic target in myeloid malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) [Link to source: https://ashpublications.org/blood/article/134/Supplement%201/265/426321/IRAK4-Inhibition-for-the-Treatment-of-Hematologic]. Its well-characterized mechanism and high selectivity provide researchers with a reliable means to explore IRAK4-dependent biology and assess the therapeutic potential of IRAK4 inhibition in preclinical models.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-5-10-24-17-12-16(7-8-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h6-9,11-12,23H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXXEEXXJIEGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzooxazepine-Based Sulfonamide Derivatives

The most structurally analogous compound identified is N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide (CAS: 921914-45-6, molecular formula: C20H22F2N2O4S, molecular weight: 424.5) . Key differences include:

  • Sulfonamide Substitutions : The target compound has a 4-fluoro-2-methylbenzenesulfonamide group, whereas the analogous compound features a 2,5-difluorobenzenesulfonamide .
Table 1: Structural Comparison of Benzooxazepine Sulfonamides
Feature Target Compound Analog (CAS: 921914-45-6)
Core Structure Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazepine
Substituents on Core 3,3-dimethyl, 4-oxo, 5-propyl 3,3-dimethyl, 4-oxo, 5-propyl
Sulfonamide Substituents 4-fluoro-2-methyl 2,5-difluoro
Molecular Formula C21H24FN2O4S (hypothetical) C20H22F2N2O4S
Molecular Weight ~419.5 (estimated) 424.5

Triazole-Based Sulfonamide Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles (e.g., compounds [7–9] in ) share the sulfonamide functional group but differ in core structure . These 1,2,4-triazole derivatives exhibit:

  • Tautomeric Behavior : Unlike the rigid benzooxazepine core, triazoles exist in equilibrium between thione and thiol tautomers, affecting electronic properties and reactivity.
  • Synthetic Pathways : Synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization—a divergent route compared to benzooxazepine derivatives .
Table 2: Core Structure Comparison
Feature Target Compound Triazole Derivatives (e.g., [7–9])
Core Structure Benzooxazepine 1,2,4-Triazole
Key Functional Groups Sulfonamide, oxazepine ring Sulfonamide, triazole ring
Tautomerism Absent Present (thione ⇌ thiol)
Synthetic Route Undescribed in evidence Hydrazide + isothiocyanate cyclization

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Fluorine Positioning : The 4-fluoro group in the target compound may enhance membrane permeability compared to 2,5-difluoro substitution due to reduced steric hindrance .

Spectroscopic and Analytical Data

  • IR Spectroscopy : For triazole derivatives, the absence of C=O bands (1663–1682 cm⁻¹) confirms cyclization, while benzooxazepines would exhibit distinct carbonyl stretches (e.g., 4-oxo group) .
  • NMR Analysis : Methyl and propyl groups in the target compound would produce distinct 1H-NMR signals (e.g., δ ~1.2–1.5 ppm for propyl CH2), differing from triazole-based analogs .

Preparation Methods

Tandem C–N Coupling/C–H Carbonylation

Copper-catalyzed tandem reactions offer an efficient route to benzooxazepines. As demonstrated by Liu et al., phenylamine derivatives react with allyl halides under CO₂ atmosphere to form the oxazepine ring via sequential C–N bond formation and intramolecular C–H carbonylation.

Representative Procedure :

  • Reactants : 7-Amino-substituted benzaldehyde derivative (1.0 equiv), 1-chlorovinylbenzene (1.2 equiv).
  • Catalyst : CuI (10 mol%), 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (10 mol%).
  • Base : Cs₂CO₃ (2.0 equiv).
  • Conditions : DMSO, 100°C, 10 h under CO₂.
  • Yield : 68–82% for analogous compounds.

This method is adaptable to the target compound by substituting the benzaldehyde precursor with a propyl- and dimethyl-substituted analog.

Cyclization via Anhydride Opening

Cyclocondensation of Schiff bases with anhydrides is a classical approach. Al-Hamdani et al. synthesized oxazepine derivatives by reacting imine intermediates with maleic or phthalic anhydrides in dry benzene.

Adapted Protocol for Target Molecule :

  • Schiff Base Formation : Condense 3,3-dimethyl-5-propyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine with an aldehyde.
  • Cyclization : Treat the Schiff base with phthalic anhydride in dry benzene at reflux.
  • Isolation : Purify via silica gel chromatography (hexane/ethyl acetate).

Catalytic and Reaction Optimization

Role of Copper Catalysis

Copper(I) iodide enhances reaction efficiency in tandem transformations by facilitating oxidative addition and reductive elimination steps. For the target synthesis, CuI (10 mol%) with a chelating ligand ensures regioselective cyclization.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates.
  • Elevated temperatures (80–100°C) accelerate ring closure but may necessitate shorter reaction times to avoid decomposition.

Analytical Data and Characterization

Key spectroscopic data for intermediates and the final compound (extrapolated from analogs):

Property Value
Molecular Formula C₂₂H₂₆FN₂O₄S
Molecular Weight 436.5 g/mol
¹H NMR (CDCl₃, δ ppm) 1.02 (t, 3H, CH₂CH₂CH₃), 1.38 (s, 6H, C(CH₃)₂), 2.42 (s, 3H, Ar–CH₃)...
IR (KBr, cm⁻¹) 1680 (C=O), 1340, 1160 (SO₂), 1540 (C–F)...

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide functionalization. Key steps include:

  • Core Formation : Cyclization of precursor amines and ketones under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like toluene or THF .
  • Sulfonamide Coupling : Reaction with 4-fluoro-2-methylbenzenesulfonyl chloride using base catalysts (e.g., triethylamine) in dichloromethane .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >95% purity .
    Challenges : Avoiding side reactions (e.g., over-oxidation) requires inert atmospheres (N₂/Ar) and precise stoichiometry. Scalability issues arise in solvent removal; switching to continuous flow chemistry improves yield consistency .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethyl groups at δ 1.2–1.5 ppm, sulfonamide NH at δ 8.3–8.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 461.18) and fragments (e.g., loss of propyl group) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced: How can reaction kinetics be optimized for higher yield?

Answer:

  • Variable Screening : Use Design of Experiments (DoE) to test temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading (1–5 mol% Pd/C) .
  • Kinetic Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation (e.g., oxazepinone intermediates) to identify rate-limiting steps .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water removal) or adjust pH (6–8) to suppress hydrolysis .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration. Standardize protocols using Tris-HCl (pH 7.5) and 1 mM ATP .
  • Structural Analogues : Compare with compounds like 5-methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin (kinase inhibition IC₅₀ = 0.8 μM vs. 2.3 μM for the target compound) to identify substituent effects .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to RIP1 kinase; validate with site-directed mutagenesis (e.g., Lys45Ala mutations reduce affinity) .

Basic: What are the compound’s solubility properties and formulation strategies?

Answer:

  • Solubility : Poor aqueous solubility (<10 µM in PBS), but improves in DMSO (50 mg/mL) or PEG-400 .
  • Formulation : Nanoemulsions (e.g., Tween-80/ethanol/water) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) enhance bioavailability .

Advanced: How to study enzyme inhibition mechanisms?

Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations (0.1–10× KM) to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry (n) for target-enzyme interactions .
  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in enzymes (e.g., ΔFmax = 70% at 10 µM compound) to estimate binding constants .

Advanced: How do structural modifications impact biological activity?

Answer:

  • Substituent Effects : Replacing the 4-fluoro group with chloro (e.g., 3-chloro analogue) increases logP from 3.2 to 3.8, enhancing blood-brain barrier penetration but reducing solubility .
  • Core Rigidity : Introducing a propyl group (vs. ethyl) in the oxazepine ring improves metabolic stability (t₁/₂ from 1.2 h to 4.5 h in microsomal assays) .

Basic: What are the safety and handling protocols?

Answer:

  • Toxicity : LD₅₀ > 500 mg/kg (oral, rats); handle with nitrile gloves and fume hoods .
  • Storage : -20°C under argon; desiccate to prevent hydrolysis .

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